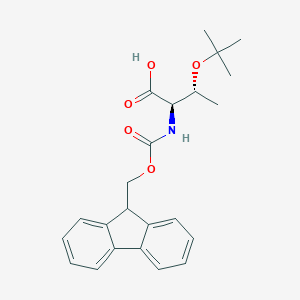

Fmoc-d-allo-thr(tbu)-oh

概要

説明

Fmoc-d-allo-thr(tbu)-oh is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl ester. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-d-allo-thr(tbu)-oh typically involves multiple steps:

Fmoc Protection: The amino group is protected using the Fmoc group, which is introduced via a reaction with fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

Esterification: The carboxylic acid group is esterified with tert-butyl alcohol using a dehydrating agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers to streamline the process and ensure high purity and yield.

化学反応の分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

Reduction: Reduction reactions can target the ester group, converting it back to the carboxylic acid.

Substitution: Nucleophilic substitution reactions can occur at the amino group, especially when the Fmoc group is removed.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Lithium aluminum hydride (LiAlH₄) is a common reducing agent.

Substitution: Conditions often involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl) to facilitate the removal of the Fmoc group.

Major Products

Oxidation: Oxidized derivatives of the fluorenylmethoxycarbonyl group.

Reduction: The corresponding carboxylic acid.

Substitution: Various substituted amino acids depending on the nucleophile used.

科学的研究の応用

Chemistry

- Peptide Synthesis : The primary application of Fmoc-d-allo-thr(tbu)-oh is in solid-phase peptide synthesis (SPPS). The Fmoc group protects the amino group during chain elongation, facilitating the assembly of complex peptides without interference from other functional groups .

Biology

- Biochemical Studies : Peptides synthesized using this compound are valuable for studying enzyme interactions and receptor binding. These studies provide insights into cellular mechanisms and potential therapeutic targets .

Medicine

- Drug Development : Peptides derived from this compound have therapeutic potential, particularly in targeting specific proteins involved in diseases. Research indicates that modifications with D-amino acids can enhance the pharmacological profiles of these peptides .

Industry

- Large-scale Synthesis : The compound is employed in the large-scale production of peptides for pharmaceuticals, cosmetics, and food additives. Its stability and ease of use make it a preferred choice for researchers aiming to streamline their synthesis processes while achieving high yields .

Case Studies and Research Findings

- Peptide Therapeutics : Research has shown that peptides synthesized from this compound exhibit enhanced stability and bioavailability compared to their non-modified counterparts. For example, studies on opioid peptides indicated that modifications with D-amino acids improved receptor selectivity and reduced degradation rates .

- Hydrophobicity Studies : A comparative analysis revealed that this compound exhibits greater hydrophobic characteristics than non-fluorinated versions. This property enhances membrane permeability, making it crucial for drug delivery applications .

- Synthesis Efficiency : Efficient synthetic routes have been established for producing this compound with high yields and purity. Techniques involve protecting hydroxyl groups using tert-butyl groups followed by selective deprotection strategies to yield desired amino acid derivatives .

作用機序

The mechanism of action of Fmoc-d-allo-thr(tbu)-oh involves the protection of the amino group by the Fmoc group. This protection is crucial during peptide synthesis as it prevents the amino group from reacting with other reagents. The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.

類似化合物との比較

Similar Compounds

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a tert-butoxy group.

(2R,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoic acid: Similar structure but with a methyl group instead of a tert-butoxy group.

Uniqueness

The presence of the tert-butoxy group in Fmoc-d-allo-thr(tbu)-oh provides steric hindrance, which can influence the reactivity and stability of the compound during peptide synthesis. This makes it particularly useful in scenarios where selective protection and deprotection are required.

生物活性

Fmoc-d-allo-thr(tbu)-oh , also known as Fmoc-D-Allo-Threonine (tert-butyl ester), is a derivative of the amino acid threonine that plays a significant role in peptide synthesis. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a tert-butyl (tBu) ester, which are essential for its application in the synthesis of peptides with specific biological activities.

Chemical Structure and Properties

- Molecular Formula : C23H27NO5

- Molecular Weight : 397.46 g/mol

- CAS Number : 170643-02-4

The Fmoc group serves as a protective group for the amino functionality during peptide synthesis, while the tBu group protects the hydroxyl group, enhancing stability and hydrophobicity.

The mechanism of action of this compound primarily revolves around its role in peptide synthesis. The Fmoc group can be removed under basic conditions, allowing the amino group to participate in further reactions, such as coupling with other amino acids to form peptides. This property is crucial for producing bioactive peptides that can interact with various biological targets, including enzymes and receptors .

Applications in Research and Medicine

This compound is used extensively in:

- Peptide Synthesis : It is employed to create peptides that mimic natural biological processes or have therapeutic potential.

- Drug Development : Peptides synthesized using this compound can target specific proteins involved in diseases, making them candidates for new drug therapies .

- Biochemical Studies : The compound is utilized to study enzyme interactions and receptor binding, providing insights into cellular mechanisms and potential therapeutic targets .

Case Studies and Research Findings

- Peptide Therapeutics : Research has demonstrated that peptides synthesized from this compound exhibit enhanced stability and bioavailability compared to their non-modified counterparts. For instance, studies involving opioid peptides showed that modifications with D-amino acids improved their pharmacological profiles, including increased receptor selectivity and reduced degradation .

- Hydrophobicity Studies : A comparative analysis of hydrophobicity among various threonine derivatives indicated that this compound exhibited greater hydrophobic characteristics than non-fluorinated versions. This property enhances membrane permeability, which is crucial for drug delivery applications .

- Synthesis Efficiency : An efficient synthetic route for producing this compound has been established, leading to high yields and purity. This method involves protecting hydroxyl groups using tert-butyl groups followed by selective deprotection strategies to yield the desired amino acid derivative .

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound | Biological Activity | Hydrophobicity | Stability |

|---|---|---|---|

| This compound | High affinity for enzyme interactions | High | Enhanced |

| Fmoc-L-threonine | Moderate affinity | Moderate | Standard |

| Fmoc-D-threonine | Low affinity | Low | Less stable |

特性

IUPAC Name |

(2R,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZOLWEQBVPVDPR-JLTOFOAXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70449427 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170643-02-4 | |

| Record name | O-tert-Butyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-allothreonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70449427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R,3R)-3-tert-Butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DU3YJ8UT7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。